molecular formula C11H15NO B1305429 Benzyl-(2-vinyloxy-ethyl)-amine CAS No. 73731-97-2

Benzyl-(2-vinyloxy-ethyl)-amine

Cat. No. B1305429
CAS RN: 73731-97-2
M. Wt: 177.24 g/mol
InChI Key: AZIHNRDAZYKXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(2-vinyloxy-ethyl)-amine, or BVEA, is a versatile chemical compound with a wide range of applications in scientific research. BVEA is a colorless liquid with a boiling point of 160°C and a melting point of -50°C. It is also known as N-vinyl-2-pyrrolidone and is used as a monomer in the production of polyvinylpyrrolidone (PVP), a polymer used in the production of various materials, including adhesives, paints, and coatings. BVEA is also used in the synthesis of a variety of organic compounds and is commonly used as a catalyst for organic reactions.

Scientific Research Applications

Synthesis of Thermoresponsive Polymers

Benzyl-(2-vinyloxy-ethyl)-amine can be used as a monomer in the synthesis of thermoresponsive polymers. These polymers have the ability to change their physical properties in response to temperature changes. For instance, a study demonstrated the use of a vinyl ether-type RAFT agent for synthesizing block copolymers that form and deform micellar assemblies in water above a certain temperature .

Radiation Curing Systems

In the field of radiation curing systems, which are used in coatings, adhesives, photoresists, and printing inks, Benzyl-(2-vinyloxy-ethyl)-amine derivatives can enhance the curing process. These systems offer economic and ecological advantages over traditional thermal curing processes by reducing viscosity and enabling rapid UV curing .

Proton Exchange Membranes (PEMs)

Benzyl-(2-vinyloxy-ethyl)-amine can contribute to the development of polymer materials for PEMs in fuel cells. These membranes are crucial for the operation of middle- and high-temperature fuel cells, and the amine’s derivatives can improve the hydrophilicity and chemical stability of such polymers .

Living Cationic Polymerization

This compound plays a significant role in living cationic polymerization, a method used to produce well-defined polymers with controlled molecular weights. It acts as a cationogen and a RAFT agent, facilitating the synthesis of polymers with high α-end functionality .

Graft Copolymerization

Benzyl-(2-vinyloxy-ethyl)-amine is instrumental in graft copolymerization processes. It can be copolymerized with other monomers to create well-defined graft copolymers, which have a wide range of applications in materials science and engineering .

Macromolecular Chain Transfer Agent

In RAFT polymerization, this compound can function as a macromolecular chain transfer agent. This allows for the controlled synthesis of radically polymerizable monomers, leading to polymers with desired properties for various industrial applications .

Mechanism of Action

Target of Action

Benzyl-(2-vinyloxy-ethyl)-amine is a novel vinyl ether-type RAFT agent . It is primarily used in the synthesis of various block copolymers . Its primary targets are vinyl ethers, which it interacts with during the process of living cationic polymerization .

Mode of Action

The compound acts as a cationogen under the EtAlCl2 initiation system in the presence of ethyl acetate for living cationic polymerization . It also functions as a RAFT agent for blocks by RAFT polymerization .

Biochemical Pathways

The compound is involved in the biochemical pathway of polymer synthesis. It participates in the living cationic polymerization of vinyl ethers and reversible addition−fragmentation chain transfer (RAFT) polymerization . The resulting polymer, poly(vinyl ether)s, by living cationic polymerization had a high number average α-end functionality .

Result of Action

The result of the action of Benzyl-(2-vinyloxy-ethyl)-amine is the formation of well-defined block and graft copolymers . For example, a double thermoresponsive block copolymer consisting of 2-methoxyethyl vinyl ether (MOVE) and N-isopropylacrylamide (NIPAM) was prepared via the combination of living cationic polymerization and RAFT polymerization .

Action Environment

The action of Benzyl-(2-vinyloxy-ethyl)-amine is influenced by the chemical environment. For instance, the presence of ethyl acetate is necessary for the compound to act as a cationogen under the EtAlCl2 initiation system . The RAFT polymerization of radically polymerizable monomers was conducted in toluene using 2,2′-azobis(isobutyronitrile) at 70 °C . These conditions are crucial for the successful synthesis of the desired polymers.

properties

IUPAC Name

N-benzyl-2-ethenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHNRDAZYKXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389593
Record name Benzyl-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2-vinyloxy-ethyl)-amine

CAS RN

73731-97-2
Record name Benzyl-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.